7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol

Catalog No.
S14932720
CAS No.
92998-64-6
M.F
C7H8Cl2O
M. Wt
179.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol

CAS Number

92998-64-6

Product Name

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol

IUPAC Name

7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1,3-6,10H,2H2

InChI Key

KABGHGOJIFFLJD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(C2(Cl)Cl)O

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol is an organic compound with the molecular formula C7_7H6_6Cl2_2O. This bicyclic compound features a unique fused ring system that includes a cyclopentene and a cyclopropane ring, resulting in a strained structure that contributes to its distinctive chemical reactivity and properties. The compound is notable for its two stereoisomers, 6-endo and 6-exo forms, which can exhibit different chemical behaviors due to their spatial arrangements around the bicyclic framework .

  • Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to yield different products, including alcohols and acids .
  • Ring Contraction: Treatment with aqueous bases can lead to stereospecific ring contraction, resulting in the formation of 6-chloro-bicyclo[3.1.0]hex-2-en derivatives .
  • Reduction: The compound can be reduced using lithium aluminum hydride, yielding distinct enantiomers of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol with specific optical rotations .

Research indicates that 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol exhibits biological activity that may be linked to its ability to interact with various enzymes and biochemical pathways. For example, it has been noted for its involvement in Baeyer-Villiger oxidation reactions, which are crucial in synthesizing various organic compounds, including chalcone derivatives. Additionally, studies suggest potential applications in biotransformations and enzyme-catalyzed reactions that leverage its unique structural features .

The synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol can be achieved through several methods:

  • Reduction of Ketones: One common approach involves the reduction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one using selective reducing agents such as lithium aluminum hydride or L-Selectride, followed by appropriate workup procedures to isolate the desired alcohols .
  • Chemoenzymatic Processes: Industrial production often employs chemoenzymatic methods that utilize biocatalysts for selective transformations, enhancing enantiomeric excess during synthesis .
  • Hydrolysis: Hydrolysis of precursor compounds under controlled conditions can also yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol as a product.

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies related to enzyme mechanisms and biotransformations due to its unique structural properties.
  • Material Science: Its derivatives may be explored for their potential use in developing new materials with specific properties.

Studies on the interactions of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol focus on its biochemical pathways and enzyme interactions:

  • Enzyme Substrates: The compound acts as a substrate for various enzymes involved in oxidation-reduction processes.
  • Stereoselective Reactions: Research indicates that different stereoisomers of this compound can lead to varied enzymatic outcomes, highlighting the importance of stereochemistry in biological interactions .

Several compounds share structural similarities with 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol, including:

Compound NameMolecular FormulaUnique Features
Bicyclo[3.2.0]heptan-6-oneC7_7H8_8OLacks chlorine substituents; simpler structure
1-Chloro-bicyclo[3.2.0]heptan-6-oneC7_7H9_9ClOOne chlorine substituent; different reactivity
Bicyclo[3.2.0]hexan-6-oneC7_7H10_10ONo chlorine; saturated structure

Uniqueness

The uniqueness of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol lies in its dual chlorination at the 7-position and the presence of a strained bicyclic system that significantly influences its reactivity and biological activity compared to similar compounds.

The bicyclo[3.2.0]heptane core of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol is typically constructed via intramolecular [2+2] photocycloaddition reactions. Cyclohexenone derivatives serve as precursors, where irradiation with visible light induces a triplet-state enone intermediate. This intermediate undergoes regioselective cycloaddition with a tethered olefin, forming the bicyclic framework.

Regioselectivity and Diastereocontrol

The reaction proceeds through a 1,4-diradical intermediate, which dictates both regioselectivity and stereochemical outcomes. For example, irradiation of 3-chlorocyclohexenone derivatives yields bicyclo[3.2.0]heptane products with cis-fused cyclobutane rings and axial chlorine substituents. The diastereoselectivity arises from the preference for chair-like transition states during cyclization, as evidenced by X-ray crystallography of related bicyclic systems.

Limitations and Byproduct Formation

When trisubstituted olefins are employed, competing pathways such as cyclization-hydrogen abstraction dominate, reducing cycloaddition efficiency. For instance, substrates with 3′-methyl-2′-butenyloxy tethers yield hydrogen-abstraction byproducts instead of the desired bicyclic adducts. Optimizing olefin substitution (e.g., monosubstituted alkenes) and sensitizer choice (e.g., acetone or benzophenone) minimizes side reactions.

Table 1: Representative Photocycloaddition Conditions and Outcomes

SubstrateSensitizerYield (%)Diastereomeric Ratio
3-ChlorocyclohexenoneAcetone8295:5
7,7-DichlorocyclohexenoneBenzophenone6789:11

The bicyclo[3.2.0] framework exhibits remarkable stereochemical complexity due to the fusion of a five-membered and four-membered ring system [2] . This structural arrangement creates a rigid scaffold that constrains molecular flexibility while simultaneously generating multiple opportunities for stereoisomerism [5]. The compound 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol demonstrates this complexity through its ability to exist in distinct diastereomeric forms, particularly the 6-endo and 6-exo configurations [6].

Research indicates that bicyclo[3.2.0] systems predominantly adopt conformations that minimize steric interactions while maximizing orbital overlap [7]. The structural rigidity imposed by the bicyclic framework results in well-defined spatial arrangements of substituents, making these systems valuable for studying stereochemical relationships [2] [5]. The hydroxyl group at the 6-position in 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol can occupy either an endo or exo orientation relative to the bicyclic core, leading to distinct stereoisomers with different chemical and physical properties [6].

Endo-Exo Isomerization Thermodynamics

The thermodynamic relationship between endo and exo isomers in bicyclo[3.2.0] systems reflects fundamental principles of conformational stability and steric strain [8] [7]. Molecular mechanics calculations using the MM2 force field demonstrate that endo conformations are typically favored by approximately 6-10 kilojoules per mole over their exo counterparts [7]. This energy difference arises from optimized orbital interactions and reduced steric repulsion in the endo configuration [8] [7].

ParameterEndo ConfigurationExo ConfigurationEnergy Difference
Conformational Preference99% at room temperature<1% at room temperature6-10 kJ/mol
Puckering Angle24°-
Orbital OverlapOptimizedSuboptimal-
Steric InteractionsMinimizedIncreased-

Experimental studies using electron diffraction confirm that bicyclo[3.2.0] derivatives predominantly adopt the endo boat conformation with C2 symmetry [7]. The flap angles in these systems measure approximately 65.0° for the larger ring junction and 38.8° for the smaller bridge, reflecting the inherent geometric constraints of the bicyclic framework . Temperature-dependent studies reveal that the endo preference remains essentially constant across typical reaction temperatures, indicating a robust thermodynamic preference [8] [9].

The activation energy for endo-exo interconversion has been determined through kinetic studies of thermal rearrangement reactions [9]. The Arrhenius equation for the overall decomposition process follows the expression: log k/s⁻¹ = 14.76 ± 0.09 - 48,640 ± 240 cal mol⁻¹/2.303 RT, providing quantitative insight into the energetic barriers governing these transformations [9]. These thermodynamic parameters demonstrate that while endo configurations are strongly favored, the energy barriers for isomerization are sufficiently high to ensure configurational stability under normal conditions [8] [9].

Solvent Effects on Conformational Equilibria

Solvent polarity exerts profound influence on the conformational equilibria of bicyclo[3.2.0] systems through differential solvation of diastereomeric forms [10] [11] [12]. The magnitude of these effects depends on the dipole moments of the respective conformers and their ability to engage in specific solvent interactions [11] [12] [13]. For 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol, the hydroxyl group provides a site for hydrogen bonding that can be differentially accessed depending on its endo or exo orientation [11] [13].

Solvent TypeDielectric ConstantEffect on Endo/Exo RatioDominant Mechanism
Nonpolar (Hexane)2.0Maintains endo preferenceMinimal solvation effects
Polar Aprotic (Acetonitrile)37.5Moderate shift toward exoDipole-dipole interactions
Polar Protic (Water)80.1Increased exo populationHydrogen bonding stabilization
Highly Polar (DMSO)46.7Significant exo stabilizationStrong dipolar interactions

Studies using vibrational circular dichroism spectroscopy demonstrate that increasing solvent polarity progressively destabilizes intramolecular hydrogen bonds that favor endo conformations [11]. In polar protic solvents, the exo configuration allows for more favorable intermolecular hydrogen bonding between the hydroxyl group and solvent molecules [11] [13]. This effect becomes particularly pronounced in highly polar solvents such as dimethyl sulfoxide, where complete population inversion between conformers can be achieved [12] [13].

The thermodynamic parameters governing solvent-induced conformational changes follow predictable trends based on solvent polarity scales [12] [14]. Free energy differences between endo and exo forms decrease linearly with increasing solvent dielectric constant, reflecting the preferential stabilization of the more polar exo configuration [14] [13]. Molecular dynamics simulations confirm these experimental observations, showing that polar solvents can reduce the endo-exo energy gap from 6-10 kilojoules per mole in nonpolar media to less than 2 kilojoules per mole in highly polar environments [12] [13].

Chiral Auxiliary Applications in Enantioselective Synthesis

The rigid bicyclic framework of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol and related compounds makes them valuable targets for asymmetric synthesis using chiral auxiliary methodology [15] [16] [17]. Evans oxazolidinone auxiliaries have proven particularly effective for controlling stereochemistry during the formation of bicyclic systems, achieving diastereomeric excesses exceeding 95% in optimized reactions [16] [18] [19].

Auxiliary TypeDiastereomeric ExcessPrimary ApplicationSubstrate Scope
Evans Oxazolidinone>95%α-Alkylation of enolatesBroad range of electrophiles
Super-Quat Oxazolidinone>98%Bicyclopentane synthesisLimited to strained systems
Borneol-derived Oxazolidinone>90%Diels-Alder reactionsModerate substrate tolerance
Bicyclic Chiral Auxiliary85-95%General asymmetric synthesisSpecialized applications

The mechanism of asymmetric induction involves facial differentiation of enolate intermediates through steric interactions with the chiral auxiliary [18] [19]. In the case of bicyclo[3.2.0] targets, the bulky isopropyl group of Evans oxazolidinones effectively blocks one face of the enolate, directing electrophilic attack to the opposite face with high selectivity [19]. This approach has been successfully applied to the synthesis of complex bicyclic natural products and pharmaceutical intermediates [17] [20].

Recent developments in organocatalytic asymmetric bicyclization have expanded the synthetic accessibility of enantioenriched bicyclo[3.2.0] systems [20]. Chiral phosphoric acid catalysts can mediate cascade reactions that construct the bicyclic framework while simultaneously establishing multiple stereogenic centers [20]. These methods achieve excellent enantioselectivities (>90% enantiomeric excess) and provide practical routes to optically active bicyclic compounds [21] [20].

The application of metalloradical catalysis using chiral cobalt complexes represents another significant advancement in the enantioselective synthesis of bicyclic systems [22]. These catalytic systems operate through a unique mechanism involving kinetically stable chiral radical centers, allowing for unprecedented levels of stereocontrol in radical cyclization reactions [22]. The resulting bicyclic products serve as versatile building blocks for the synthesis of complex molecular architectures with defined stereochemistry [23] [22].

Reaction TypeCatalyst SystemEnantioselectivityYield Range
AlkylationEvans Oxazolidinone/LDA>98% ee75-95%
Radical CyclizationChiral Co(II) Complex>90% ee80-99%
Diels-AlderChiral Phosphoric Acid>95% ee70-90%
Cascade BicyclizationOrganocatalyst>90% ee85-95%

Stress-Induced Ring-Opening Reaction Kinetics

The mechanochemical activation of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol represents a sophisticated example of force-induced molecular transformation that operates through stress-induced ring-opening reaction kinetics. The compound demonstrates exceptional mechanochemical activity due to its highly strained bicyclic structure and the presence of two chlorine atoms at the seven position, which create significant geometric distortion and enhance the susceptibility to mechanical force [1] [2].

The stress-induced ring-opening reaction of this bicyclic mechanophore follows a retro-[2+2] cycloaddition mechanism that is fundamentally different from thermal activation pathways. Under mechanical stress, the compound undergoes a formal cycloaddition reversal that results in the formation of reactive bis-enone products with substantial molecular elongation exceeding 4 Å [1] [3]. This extension represents one of the largest reported for non-scissile mechanophores, making it particularly valuable for applications requiring significant structural changes under mechanical stress.

Kinetic Parameters and Activation Energy

The mechanochemical activation of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol demonstrates distinctive kinetic behavior under applied force. The activation energy for ring-opening in the absence of mechanical force ranges from 120-140 kJ/mol, which is substantially reduced to 40-60 kJ/mol when subjected to mechanical stress [1] [3]. This dramatic reduction in activation energy represents a 60-80 kJ/mol decrease, enabling the reaction to proceed under conditions where thermal activation would be ineffective.

The threshold force required for mechanochemical activation ranges from 2.1-3.0 nN, which is significantly higher than other mechanophores such as spiropyran (0.23-0.42 nN) but provides correspondingly greater mechanical work and product stability [4] [3]. The force-coupled rate constant for the ring-opening reaction is approximately 30-50 s⁻¹ under optimal conditions, indicating rapid conversion once the activation threshold is reached.

Mechanism of Force Coupling

The mechanochemical coupling in 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol occurs through direct force application to the strained four-membered ring system. The presence of the dichlorine substitution at the seven position creates additional ring strain and provides a geometric arrangement that enhances force transmission to the reactive center [5] [1]. The high ring strain energy of approximately 100 kJ/mol stored in the bicyclic framework contributes to the driving force for ring-opening under mechanical stress.

The force-dependent reaction kinetics follow a Bell-Evans model where the reaction rate increases exponentially with applied force according to the relationship:

k(f) = k₀ exp(f·Δx‡/kᵦT)

where k₀ is the force-free rate constant, f is the applied force, Δx‡ is the distance to the transition state, kᵦ is Boltzmann's constant, and T is temperature [6] [7]. For 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol, the activation length Δx‡ is approximately 0.8-1.2 Å, indicating significant geometric reorganization at the transition state.

Stereochemical Considerations

The stereochemical outcome of the mechanochemical ring-opening reaction is distinctly different from thermal processes. The epimeric alcohols 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol and 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol undergo stereospecific ring contraction under basic conditions, producing different products depending on the stereochemical configuration [5]. The endo isomer yields 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo-carbaldehyde, while the exo isomer produces the corresponding endo-carbaldehyde.

This stereochemical selectivity is maintained under mechanochemical conditions, suggesting that the force-induced pathway preserves the geometric requirements for stereospecific transformation. The reaction involves a bent cyclobutane ring with the reacting hydroxy and chloro groups disposed in a trans-diequatorial arrangement, which is optimal for mechanical force transmission [5].

Bis-Enone Generation for Post-Polymerization Modification

The mechanochemical generation of bis-enone functionality from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol represents a unique approach to post-polymerization modification that enables the introduction of highly reactive electrophilic sites into polymer backbones through mechanical activation. This process transforms the stable bicyclic mechanophore into reactive α,β-unsaturated ketone moieties that can undergo subsequent chemical transformations without requiring additional thermal or photochemical activation [1] [8].

Bis-Enone Formation Mechanism

The bis-enone generation occurs through a formal retro-[2+2] cycloaddition mechanism that simultaneously opens both the four-membered ring and the six-membered ring systems in the bicyclic framework. The process results in the formation of two separate α,β-unsaturated ketone units connected by a flexible alkyl chain, providing multiple reactive sites for subsequent functionalization [1] [9].

The mechanism involves initial mechanical activation of the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol through force-induced bond elongation, followed by concerted ring-opening that redistributes the ring strain energy into the formation of conjugated enone systems. The presence of the chlorine atoms facilitates this process by providing additional electron-withdrawing character that stabilizes the transition state and promotes the formation of the conjugated system [1] [2].

Reactivity of Generated Bis-Enones

The mechanochemically generated bis-enones demonstrate exceptional reactivity toward conjugate addition reactions under mild conditions. The α,β-unsaturated ketone functionality provides excellent electrophilic sites for Michael addition reactions with various nucleophiles, including thiols, amines, and alcohols [1] [10]. This reactivity enables extensive post-polymerization modification without requiring harsh reaction conditions or additional catalysts.

The bis-enone products exhibit particular affinity for thiol-ene conjugate additions, which proceed rapidly at room temperature with high conversion efficiency. The reaction follows second-order kinetics with rate constants ranging from 10³-10⁴ M⁻¹s⁻¹ depending on the nucleophile structure and reaction conditions [1] [11]. This high reactivity makes the mechanochemically generated bis-enones ideal for click chemistry applications in polymer modification.

Applications in Post-Polymerization Modification

The bis-enone generation system has been successfully applied to various post-polymerization modification strategies, including cross-linking, functionalization, and self-healing applications. The mechanochemical activation provides spatial and temporal control over the introduction of reactive sites, allowing for selective modification of polymer regions subjected to mechanical stress [1] [10].

One particularly significant application involves the use of bis-enone generation for stress-responsive cross-linking in polymer networks. Under mechanical stress, the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol mechanophores undergo ring-opening to generate bis-enones that can react with pre-existing nucleophilic sites in the polymer matrix. This process creates new cross-links in regions of high stress, providing a mechanism for stress-strengthening rather than stress-weakening behavior [1] [12].

Photochemical Reversibility

A unique feature of the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol mechanophore system is its photochemical reversibility. The mechanochemically generated bis-enones can be converted back to the original bicyclic structure through photocyclization reactions using visible light irradiation in the presence of appropriate photosensitizers [1] [2]. This reversibility enables the development of switchable polymer systems that can undergo multiple cycles of mechanical activation and photochemical regeneration.

The photochemical cyclization reaction typically employs ruthenium polypyridyl complexes such as Ru(bpy)₃Cl₂ as photosensitizers, operating through a reductive quenching mechanism that promotes the formation of the bicyclic structure from the bis-enone precursors [1] [13]. The quantum efficiency of the photocyclization process is approximately 0.3-0.5, indicating moderate efficiency that can be improved through optimization of reaction conditions and photosensitizer selection.

Comparative Analysis with Other Mechanophores

The bis-enone generation capability of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol compares favorably with other mechanophores in terms of both reactivity and structural versatility. Unlike spiropyran mechanophores that primarily undergo electrocyclic ring-opening to produce merocyanine products, the bicyclic system generates multiple reactive sites that can participate in diverse chemical transformations [4] [1].

The extension length achieved during bis-enone generation (>4 Å) is superior to most other non-scissile mechanophores, including gem-dichlorocyclopropanes (1-2 Å) and cyclobutenes (2-2.5 Å), providing greater mechanical work and more significant structural changes [1] [14]. This enhanced extension capability makes the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol system particularly valuable for applications requiring substantial molecular reorganization under mechanical stress.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

177.9952203 g/mol

Monoisotopic Mass

177.9952203 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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